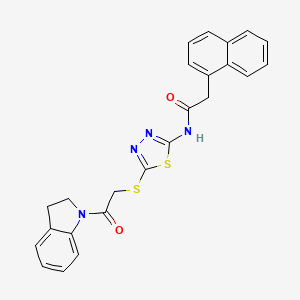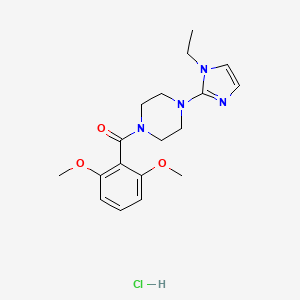![molecular formula C11H18N2O2S B2588453 N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2097921-78-1](/img/structure/B2588453.png)
N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide, also known as THP-ATC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide has also been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may be beneficial for the treatment of Parkinson's disease. N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide has also been shown to have analgesic and anti-inflammatory effects, which may be useful for the treatment of pain and inflammation.
Advantages And Limitations For Lab Experiments
One advantage of N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is that it is relatively easy to synthesize and purify. It also has a wide range of potential applications in various fields. However, one limitation of N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Future Directions
There are several potential future directions for N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide research. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Parkinson's disease. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Additionally, N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide may have potential applications in the field of agriculture as an antibacterial and antifungal agent. Further research is needed to fully understand the potential applications of N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide in these and other fields.
Synthesis Methods
The synthesis of N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide involves the reaction of 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid with tetrahydro-2H-pyran-4-amine. The reaction is carried out in the presence of a coupling agent such as EDC and a catalyst like DMAP. The resulting product is then purified using column chromatography to obtain pure N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide.
Scientific Research Applications
N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide has shown potential in various scientific research applications. It has been studied for its antibacterial and antifungal properties, as well as its potential use as a therapeutic agent for neurological disorders such as Parkinson's disease. N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide has also been studied for its potential as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
N-(oxan-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c14-11(12-8-1-3-15-4-2-8)13-6-10-5-9(13)7-16-10/h8-10H,1-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTNYRROIAGJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2588371.png)
![Methyl 2-[4,7-dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2588372.png)
![3-(4-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2588374.png)
![N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2588375.png)
![4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2588376.png)
![6-(3,4-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2588378.png)

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588381.png)


![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea](/img/structure/B2588387.png)
![N-(4-bromobenzyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2588388.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2588390.png)
